molecular formula C10H18O3 B2708784 trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid CAS No. 91006-79-0

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Cat. No. B2708784
CAS RN: 91006-79-0
M. Wt: 186.251
InChI Key: AVMLEZXKTFPIFG-UHFFFAOYSA-N
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Description

“trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is also known by its CAS number 183996-92-1 .


Molecular Structure Analysis

The molecular structure of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is characterized by a cyclohexane ring with a carboxylic acid group and a hydroxy-methyl-ethyl group attached . The exact 3D structure could not be found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” include a predicted boiling point of 323.6±15.0 °C and a predicted density of 1.122±0.06 g/cm3 . The pKa value is predicted to be 4.89±0.10 .

Scientific Research Applications

Resolution and Rotations of Cyclohexanecarboxylic Acids

Optically active cyclohexanecarboxylic acids demonstrate significant potential in the preferential crystallization and synthesis of active trans-disubstituted cyclohexanes, highlighting the importance of optical rotations in understanding molecular structures and reactions (Nohira, Ehara, & Miyashita, 1970).

Photochemistry of Cyclohexanecarboxylic Acids

The study of cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids and their photolysis in cyclohexane presents insights into the formation of isocyanates and tricyclic δ-lactams, demonstrating the photochemical properties and reactions of cyclohexanecarboxylic acid derivatives (Brown, 1964).

Tranexamic Acid Derivatives

Derivatives of tranexamic acid, containing cyclohexanecarboxylic acid moieties, were synthesized to enhance absorption compared to tranexamic acid itself. This research underscores the therapeutic potential of modifying cyclohexanecarboxylic acid structures for improved drug absorption (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Photo-induced Addition to Cyclohexene Derivatives

The photo-induced addition of acetic acid to cyclohexene derivatives, yielding predominantly methyl trans-4-acetoxycyclohexanecarboxylate, illustrates the utility of cyclohexanecarboxylic acids in synthesizing complex organic molecules through photochemical reactions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methyl-1-cyclohexanecarboxylic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMLEZXKTFPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

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